molecular formula C7H15N3O B010053 (1-Ethyl-3-pyrrolidinyl)urea CAS No. 19985-14-9

(1-Ethyl-3-pyrrolidinyl)urea

Cat. No.: B010053
CAS No.: 19985-14-9
M. Wt: 157.21 g/mol
InChI Key: RPOOCEPQRXHAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-3-pyrrolidinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

(1-Ethyl-3-pyrrolidinyl)urea acts as a competitive antagonist of the nAChR, meaning that it binds to the receptor and prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. This blockade of the nAChR can have a variety of effects on cellular signaling and physiology, depending on the specific context of the experiment.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, this compound has been shown to inhibit the release of dopamine in the brain, suggesting that it may have potential applications in the treatment of addiction. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (1-Ethyl-3-pyrrolidinyl)urea is its specificity for the nAChR, which allows researchers to selectively block the receptor without affecting other signaling pathways. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile, making it a valuable tool for in vitro and in vivo experiments. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of potential future directions for research on (1-Ethyl-3-pyrrolidinyl)urea. For example, researchers could explore the potential therapeutic applications of this compound in the treatment of addiction and cancer. Additionally, researchers could explore the use of this compound as a tool to study the function of other ion channels and receptors in the brain and other tissues. Finally, researchers could explore the use of this compound as a scaffold for the development of novel compounds with improved pharmacological properties.

Synthesis Methods

(1-Ethyl-3-pyrrolidinyl)urea can be synthesized using a variety of methods, including the reaction of ethyl isocyanate with 3-pyrrolidinylamine. Other methods of synthesis have also been explored, including the use of other isocyanates and amines.

Scientific Research Applications

(1-Ethyl-3-pyrrolidinyl)urea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of this compound is as a tool to study the function of the nicotinic acetylcholine receptor (nAChR), a protein that plays a critical role in a variety of physiological processes.

Properties

19985-14-9

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(1-ethylpyrrolidin-3-yl)urea

InChI

InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11)

InChI Key

RPOOCEPQRXHAMR-UHFFFAOYSA-N

SMILES

CCN1CCC(C1)NC(=O)N

Canonical SMILES

CCN1CCC(C1)NC(=O)N

synonyms

(1-Ethyl-3-pyrrolidinyl)urea

Origin of Product

United States

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